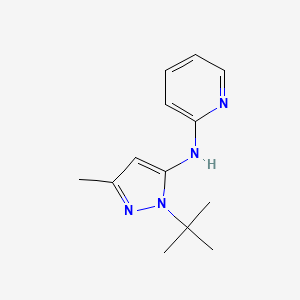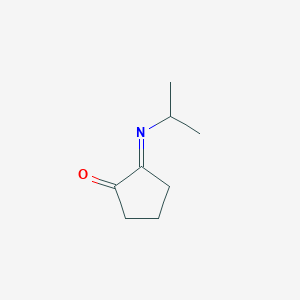
3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoropropyl group, and a dihydropyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropylamine with a suitable dihydropyridinone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key factors in industrial production include the selection of cost-effective raw materials, efficient reaction conditions, and effective purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyrrolidinone ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(3,3,3-trifluoropropyl)pyrrolidin-2-one
- 3-Amino-1-(3,3,3-trifluoropropyl)thiourea
- 3-Amino-1-methyl-1-(3,3,3-trifluoropropyl)urea
Uniqueness
Compared to similar compounds, 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one is unique due to its specific dihydropyridinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H9F3N2O |
|---|---|
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
3-amino-1-(3,3,3-trifluoropropyl)pyridin-4-one |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)2-4-13-3-1-7(14)6(12)5-13/h1,3,5H,2,4,12H2 |
InChI-Schlüssel |
CLINLTYQPJSUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C(C1=O)N)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)




![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13084050.png)
![Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate](/img/structure/B13084051.png)


![N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)

![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)
![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)
